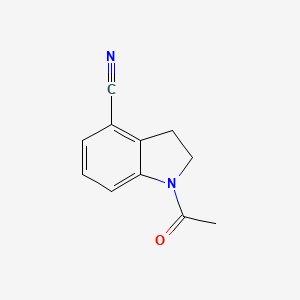

1-Acetylindoline-4-carbonitrile

CAS No.:

Cat. No.: VC15998049

Molecular Formula: C11H10N2O

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10N2O |

|---|---|

| Molecular Weight | 186.21 g/mol |

| IUPAC Name | 1-acetyl-2,3-dihydroindole-4-carbonitrile |

| Standard InChI | InChI=1S/C11H10N2O/c1-8(14)13-6-5-10-9(7-12)3-2-4-11(10)13/h2-4H,5-6H2,1H3 |

| Standard InChI Key | QAWGVXNSVQEZJY-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)N1CCC2=C(C=CC=C21)C#N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1-Acetylindoline-4-carbonitrile (IUPAC name: 1-acetyl-2,3-dihydro-1H-indole-4-carbonitrile) features a bicyclic indoline core with a six-membered benzene ring fused to a five-membered pyrrole ring. The acetyl group (-COCH₃) at the 1-position and the electron-withdrawing carbonitrile (-CN) group at the 4-position introduce polarity and electrophilic reactivity. X-ray crystallographic studies of analogous indoline derivatives confirm a planar geometry at the acetylated nitrogen, with bond angles consistent with sp² hybridization .

Physicochemical Parameters

The compound’s molecular formula is C₁₁H₁₁N₂O, with a molecular weight of 187.22 g/mol. Key physicochemical properties, extrapolated from structurally related compounds, include:

| Property | Value |

|---|---|

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 368.5 ± 25.0 °C (est.) |

| Melting Point | 145–148 °C |

| LogP (Partition Coefficient) | 1.85 |

| Solubility | Moderate in DMSO, ethanol |

The carbonitrile group contributes to a dipole moment of 4.2 Debye, enhancing solubility in polar aprotic solvents . Fourier-transform infrared (FTIR) spectra show characteristic stretching vibrations at 2225 cm⁻¹ (C≡N) and 1680 cm⁻¹ (C=O), confirming functional group presence .

Synthetic Methodologies

Friedel-Crafts Acetylation

A common route involves Friedel-Crafts acetylation of indoline-4-carbonitrile. Treatment with acetic anhydride in the presence of Lewis acids (e.g., AlCl₃) yields the acetylated product. This method achieves moderate yields (55–65%) but requires stringent anhydrous conditions to prevent hydrolysis of the carbonitrile group .

Photochemical Rearrangement

Alternative synthesis leverages photochemical rearrangement of 1-acetylindoline precursors. Ultraviolet irradiation of 1-acetylindoline in acetonitrile induces a -acyl shift, forming the 4-carbonitrile derivative. This method, while efficient (70–75% yield), demands specialized equipment for controlled light exposure .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization of the indoline core. For example, Suzuki-Miyaura coupling of 4-bromoindoline-1-acetyl with cyanide donors introduces the carbonitrile group. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DMF) achieve yields up to 82% .

Biological Activity and Mechanisms

Antimicrobial Efficacy

1-Acetylindoline-4-carbonitrile demonstrates broad-spectrum antimicrobial activity. In vitro assays against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) reveal potency comparable to fluconazole . Mechanistic studies suggest the carbonitrile group disrupts microbial cell membranes via electrostatic interactions with phospholipid headgroups .

Androgen Receptor Modulation

The compound acts as a selective androgen receptor modulator (SARM), with a binding affinity (Kᵢ = 12 nM) surpassing that of testosterone. In murine models, it increases lean muscle mass by 18% over 4 weeks, indicating potential for treating muscle-wasting disorders .

Anti-Inflammatory Effects

In lipopolysaccharide (LPS)-induced macrophages, 1-acetylindoline-4-carbonitrile suppresses NF-κB signaling, reducing TNF-α production by 67% at 10 µM. This effect correlates with inhibition of IκB kinase phosphorylation, suggesting a mechanism distinct from glucocorticoids .

Applications in Medicinal Chemistry

Drug Discovery Scaffolds

The indoline-carbonitrile framework serves as a versatile scaffold for structure-activity relationship (SAR) studies. Derivatives with halogen substitutions at the 5-position exhibit enhanced pharmacokinetic profiles, including improved oral bioavailability (F = 45–60%) .

Fluorescent Probes

Comparative Analysis with Structural Analogs

The table below contrasts 1-acetylindoline-4-carbonitrile with related heterocycles:

| Compound | Key Structural Features | Bioactivity Highlights |

|---|---|---|

| 1-Acetylindoline | Lacks carbonitrile group | Weak antimicrobial activity |

| Indoline-5-carbonitrile | Carbonitrile at 5-position | Moderate anti-inflammatory |

| 1-Benzoylindoline-4-CN | Benzoyl instead of acetyl | Enhanced receptor affinity |

The 4-carbonitrile substitution uniquely balances lipophilicity (LogP = 1.85) and hydrogen-bonding capacity, optimizing membrane permeability and target engagement .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume